molecular formula C9H9ClO B3383735 1-Chloro-1-phenyl-propan-2-one CAS No. 4773-35-7

1-Chloro-1-phenyl-propan-2-one

Cat. No.: B3383735
CAS No.: 4773-35-7
M. Wt: 168.62 g/mol
InChI Key: KFPLPFVPPOJDFF-UHFFFAOYSA-N
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Description

1-Chloro-1-phenyl-propan-2-one is an organic compound with the molecular formula C9H9ClO It is a chlorinated derivative of phenylacetone and is characterized by the presence of a phenyl group attached to a chlorinated propanone structure

Mechanism of Action

Target of Action

1-Chloro-1-phenyl-propan-2-one is a complex organic compound that has been used in the synthesis of various molecules, including antidepressants . The primary targets of this compound are likely to be the enzymes and receptors involved in the synthesis and action of these antidepressants.

Mode of Action

It is known to be involved in the synthesis of antidepressant molecules via metal-catalyzed reactions . This suggests that it may interact with its targets to facilitate the formation of key structural motifs in these antidepressants.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the synthesis and action of antidepressants. This compound may play a role in the synthesis of key structural motifs in antidepressants such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others . The downstream effects of these pathways could include the alleviation of symptoms and enhancement of the quality of life for individuals with moderate to severe depression .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role in the synthesis of antidepressants. As part of these reactions, it may contribute to the formation of key structural motifs in these drugs, potentially leading to improved therapeutic outcomes for individuals with depression .

Preparation Methods

1-Chloro-1-phenyl-propan-2-one can be synthesized through several methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . This reaction proceeds under controlled conditions to yield the desired product. Industrial production methods may involve similar routes but are optimized for larger scale production and efficiency.

Chemical Reactions Analysis

1-Chloro-1-phenyl-propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-phenyl-2-propanone.

    Reduction Reactions: The compound can be reduced to 1-phenyl-2-propanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or other oxidized derivatives under specific conditions.

Common reagents used in these reactions include aluminum chloride for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-phenyl-propan-2-one is utilized in several scientific research applications:

Comparison with Similar Compounds

1-Chloro-1-phenyl-propan-2-one can be compared with similar compounds such as:

    Phenylacetone: A non-chlorinated analog with similar reactivity but different applications.

    1-Phenyl-2-propanone: Another related compound used in similar synthetic applications.

    Chloroacetone: A simpler chlorinated ketone used in various chemical reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of both a phenyl group and a chlorine atom, which influences its chemical behavior and applications .

Properties

IUPAC Name

1-chloro-1-phenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPLPFVPPOJDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-35-7
Record name NSC38444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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